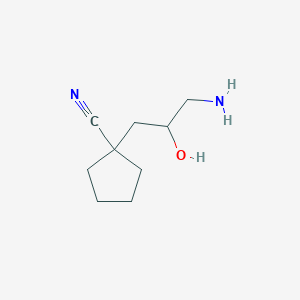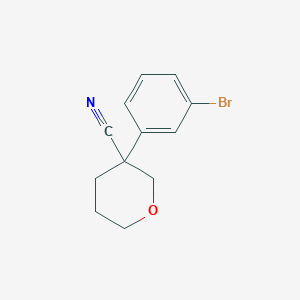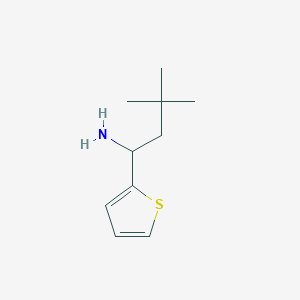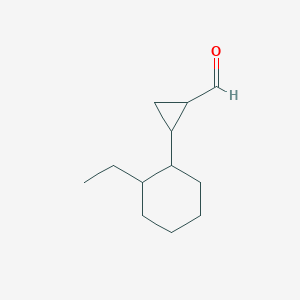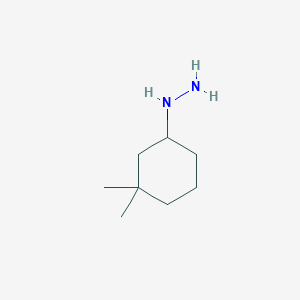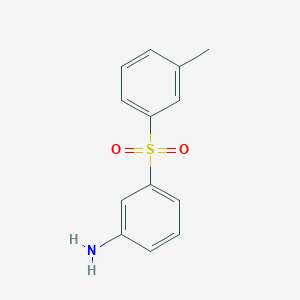![molecular formula C7H11BrO B13233865 6-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B13233865.png)
6-(Bromomethyl)-5-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-5-oxaspiro[24]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a bromomethyl group attached to a seven-membered ring containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a bromomethyl precursor with a suitable cyclic ether, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Bromomethyl)-5-oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opening or ring-contraction products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation can produce hydroxylated or carbonyl-containing compounds.
Applications De Recherche Scientifique
6-(Bromomethyl)-5-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-(Bromomethyl)-5-oxaspiro[2.4]heptane exerts its effects depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting specific biochemical pathways.
Comparaison Avec Des Composés Similaires
6-Amino-2-thiaspiro[3,3]heptane:
6-(Bromomethyl)spiro[2.4]heptane: Similar in structure but lacks the oxygen atom in the ring, leading to different chemical properties and reactivity.
Uniqueness: 6-(Bromomethyl)-5-oxaspiro[2.4]heptane is unique due to the presence of both a bromomethyl group and an oxygen atom in its spirocyclic structure. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXBGTDENTYRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
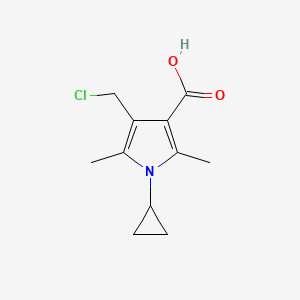

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13233800.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13233801.png)
![3-{[Benzyl(methyl)amino]methyl}benzoic acid](/img/structure/B13233817.png)
![1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene](/img/structure/B13233818.png)
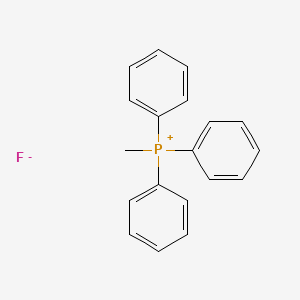
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13233824.png)
